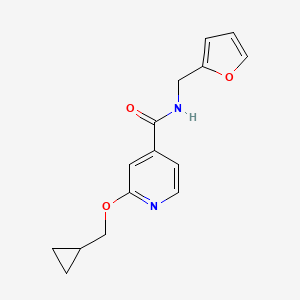
4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione, also known as Methiothepin, is a potent serotonin receptor antagonist. It is widely used in scientific research to study the mechanisms of serotonin in the central nervous system. Methiothepin has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the field of neuroscience.
Mecanismo De Acción
4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione acts as a competitive antagonist at serotonin receptors. It binds to the receptor site and prevents serotonin from binding, thus blocking the downstream signaling pathways. 4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione has been found to have a higher affinity for certain serotonin receptor subtypes, such as 5-HT1A and 5-HT2A, compared to others.
Biochemical and Physiological Effects:
4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease the activity of serotonergic neurons in the central nervous system, leading to a decrease in serotonin release. 4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione has also been found to decrease the activity of dopaminergic neurons in the mesolimbic pathway, which may contribute to its antipsychotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione is a valuable tool for researchers studying the role of serotonin in the central nervous system. Its potent antagonistic effects make it useful for studying the downstream signaling pathways of serotonin receptors. However, its high affinity for certain receptor subtypes may limit its usefulness in certain experiments. Additionally, 4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione has been found to have some off-target effects, which may complicate the interpretation of results.
Direcciones Futuras
There are many potential future directions for research involving 4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione. One area of interest is the role of serotonin in mood disorders, such as depression and anxiety. 4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione may be useful in studying the downstream effects of serotonin receptor activation in these disorders. Additionally, 4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione may be useful in studying the role of serotonin in addiction and substance abuse. Further research is needed to fully understand the mechanisms of action of 4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione and its potential applications in scientific research.
Métodos De Síntesis
4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione can be synthesized through a multi-step process starting with the reaction of 4-chlorothiophenol with methylamine. The resulting intermediate is then reacted with ethyl chloroformate to form the desired product. The final product is purified through recrystallization and characterized through various analytical techniques.
Aplicaciones Científicas De Investigación
4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione is widely used in scientific research to study the mechanisms of serotonin in the central nervous system. It has been found to be a potent antagonist of various serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C. 4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione has been used to study the role of serotonin in various physiological processes, including mood regulation, appetite, and sleep.
Propiedades
IUPAC Name |
N-methyl-1,1-dioxo-1,4-thiazinan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c1-6-7-2-4-10(8,9)5-3-7/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPARIXQJVGOVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN1CCS(=O)(=O)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[3-(Propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2939170.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2939172.png)
![2-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2939174.png)


![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2939177.png)
![1-(4-Methoxyphenyl)-4-methyl-8-phenoxy-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2939178.png)
![2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2939179.png)
![Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2939184.png)
![4-[(3-Aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide;dihydrochloride](/img/structure/B2939187.png)
![(E)-3-(dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2939188.png)
![6,6-Difluoro-1-oxaspiro[2.5]octane](/img/structure/B2939189.png)